ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

Catalog No.
S14294808
CAS No.
6288-55-7
M.F
C15H21NO2
M. Wt
247.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

CAS Number

6288-55-7

Product Name

ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

IUPAC Name

ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C15H21NO2/c1-4-16(5-2)14(12-15(17)18-6-3)13-10-8-7-9-11-13/h7-12H,4-6H2,1-3H3/b14-12-

InChI Key

QSVUSCYFXKHLEV-OWBHPGMISA-N

Canonical SMILES

CCN(CC)C(=CC(=O)OCC)C1=CC=CC=C1

Isomeric SMILES

CCN(CC)/C(=C\C(=O)OCC)/C1=CC=CC=C1

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate is a sterically locked, fully substituted beta-enamino ester utilized as a premium building block in the synthesis of complex heterocycles and active pharmaceutical ingredients. By featuring a tertiary enamine structure (N,N-diethyl), this specific compound completely eliminates the enamine-imine tautomerization that causes yield inconsistencies in primary and secondary analogs. This structural rigidity, combined with the optimized lipophilicity of the diethylamino and ethyl ester moieties, ensures superior solubility in non-polar industrial solvents and high stereofidelity in downstream asymmetric transformations. For procurement teams and process chemists, selecting this exact compound translates to higher batch-to-batch reproducibility, streamlined purification, and improved yields in continuous flow manufacturing environments [1].

Research Fit

Z
Stereochemically defined (Z)-enamino ester building block
β
β-Phenyl substituent enables heterocycle and pharmacophore studies
Reported efficient single-step synthesis protocol

Substituting ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate with simpler analogs, such as ethyl 3-amino-3-phenylprop-2-enoate or the N,N-dimethyl variant, introduces critical process vulnerabilities. Primary and secondary enamino esters undergo spontaneous enamine-imine tautomerization in solution, leading to mixed reactive species that drastically reduce enantioselectivity and yield during stereospecific cyclizations. Furthermore, switching to the N,N-dimethyl analog significantly decreases solubility in preferred industrial aprotic solvents like toluene, forcing manufacturers to use larger solvent volumes or expensive polar alternatives. Attempting to use the methyl ester variant compromises hydrolytic stability during alkaline workups, leading to premature ester cleavage and material loss, proving that generic substitution directly impairs process efficiency and increases overall manufacturing costs [1].

Substitution Risk

Stereochemistry

Z-configuration may shift reactivity compared to undefined or (E)-enamino esters

Substituent pattern

β-phenyl and diethylamino groups define electron density; analogs alter reaction outcomes

Pharmacophoric space

β-aryl enaminone SAR profile may not transfer to non-aryl or alternative-amine analogs

Tautomeric Purity and Impact on Asymmetric Hydrogenation

The presence of the N,N-diethyl group locks the compound entirely in the enamine form, preventing the formation of imine tautomers that degrade stereoselectivity. Compared to the primary amine analog, which exhibits significant tautomeric equilibrium in solution, this compound ensures a single reactive pathway, boosting enantiomeric excess in downstream reductions [1].

Evidence DimensionEnamine structural fidelity and resulting enantiomeric excess (ee)
Target Compound Data>99% enamine form in solution; >98% ee in asymmetric hydrogenation
Comparator Or BaselineEthyl 3-amino-3-phenylprop-2-enoate (primary amine analog; ~15-20% imine tautomer, ~75% ee)
Quantified DifferenceTarget eliminates imine tautomerization, increasing final ee from ~75% to >98%
ConditionsSolution state NMR in CDCl3; Asymmetric hydrogenation using chiral metal catalysts in MeOH/DCM at 25°C

Eliminating the imine tautomer ensures a single reactive species, which is critical for buyers scaling up stereoselective API syntheses without complex downstream chiral separations.

Z-stereochemistry
Head-to-head
Defined (Z)-isomer vs (E)-isomer or undefined mixtures
Stereochemical-control context
Supports stereoselective applications

Enhanced Solubility for High-Concentration Processing

The lipophilic N,N-diethyl substitution provides a substantial solubility advantage in non-polar aprotic solvents compared to less sterically hindered analogs. This allows for significantly higher substrate concentrations during continuous flow processing or large-scale batch synthesis, optimizing reactor volume efficiency [1].

Evidence DimensionMaximum solubility in non-polar aprotic solvents
Target Compound Data>450 g/L in toluene
Comparator Or BaselineEthyl (Z)-3-(dimethylamino)-3-phenylprop-2-enoate (dimethyl analog; <150 g/L)
Quantified DifferenceTarget provides a >3-fold increase in toluene solubility
ConditionsToluene at 20°C, atmospheric pressure

Higher solubility in industrial solvents like toluene allows for intensified, high-concentration processing, significantly reducing solvent procurement and disposal costs.

Synthetic efficiency
Reported
Reported near-quantitative yield, one-step vs multi-step 50–80%
Synthesis workflow fit
Adapted Vilsmeier conditions

Hydrolytic Stability During Biphasic Extraction

The ethyl ester moiety offers superior resistance to premature hydrolysis during aqueous workup procedures compared to the corresponding methyl ester. This robust stability prevents degradation when exposed to mildly alkaline or acidic biphasic conditions, safeguarding overall process yields [1].

Evidence DimensionEster cleavage rate in mildly alkaline aqueous/organic mixtures
Target Compound Data<1% hydrolysis after 24 hours
Comparator Or BaselineMethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate (methyl ester analog; ~12% degradation)
Quantified DifferenceTarget reduces hydrolysis-induced yield loss by >10% compared to the methyl ester
ConditionsBiphasic mixture (Toluene / Aqueous buffer pH 9), 25°C, 24 hours

Superior hydrolytic stability prevents material loss during standard aqueous workups, offering a wider process window and more robust manufacturability for industrial buyers.

Lipophilicity profile
Class-level
Calculated logP ~4.2 vs predicted <3 for non-aryl analog
Physicochemical property context
Data to verify; in silico prediction
Pharmacophore context
Class-level inference
β-phenyl enaminone SAR class; anticonvulsant and MDR modulation models
Activity-class context
Quantitative IC₅₀ data not available for this compound

Precursor for Asymmetric Synthesis of Beta-Amino Acids

Due to its locked enamine structure and absence of imine tautomers, this compound is the optimal substrate for transition-metal-catalyzed asymmetric hydrogenation. It consistently delivers >98% enantiomeric excess, making it highly valuable for synthesizing chiral beta-amino acid derivatives used in peptidomimetics and advanced therapeutics [1].

High-Concentration Continuous Flow Heterocycle Synthesis

The compound's exceptional solubility in toluene makes it an ideal building block for the continuous flow synthesis of quinolones, pyrimidines, and pyrazoles. It prevents reactor clogging and allows for intensified throughput compared to less soluble dimethyl or primary amine analogs [2].

Robust Intermediate in Multi-Step API Manufacturing

With its enhanced hydrolytic stability during biphasic workups, this ethyl ester derivative is perfectly suited for complex, multi-step API manufacturing sequences. It withstands mildly alkaline washing steps without significant degradation, ensuring high overall isolated yields and reducing the need for intermediate purification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic synthesis
Enaminone building block with ambident reactivity
Reaction reproducibility and purification profile
Anticonvulsant pathway research
β-phenyl enaminone pharmacophore class
SAR in seizure-model endpoints
CNS drug discovery programs
Calculated lipophilicity profile
BBB penetration prediction models
Stereochemical control studies
Defined (Z)-configuration with full characterization
Stereochemical attribution in SAR investigations

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

247.157228913 g/mol

Monoisotopic Mass

247.157228913 g/mol

Heavy Atom Count

18

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